1-Benzyl-2-methylpiperidine

Descripción general

Descripción

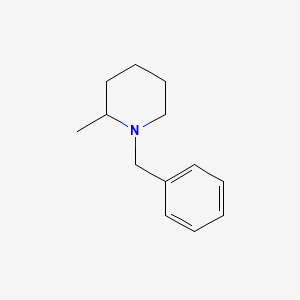

1-Benzyl-2-methylpiperidine is an organic compound belonging to the piperidine class It features a piperidine ring substituted with a benzyl group at the nitrogen atom and a methyl group at the second carbon atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Benzyl-2-methylpiperidine can be synthesized through several methods. One common approach involves the alkylation of 2-methylpiperidine with benzyl chloride under basic conditions. The reaction typically proceeds in the presence of a strong base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often utilize catalysts and optimized reaction conditions to ensure high selectivity and minimal by-products.

Análisis De Reacciones Químicas

Oxidation Reactions

1-Benzyl-2-methylpiperidine can undergo oxidation reactions, typically resulting in the formation of N-oxides or other oxidized products.

- N-Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used to oxidize the nitrogen atom, forming the corresponding N-oxide.

- Oxidation to Ketones or Aldehydes: Strong oxidizing agents like potassium permanganate () or chromium-based reagents can oxidize the compound to form ketones or aldehydes. The reaction's specific outcome depends on the reaction conditions and the oxidizing agent's strength.

Reduction Reactions

Reduction reactions involving this compound can modify the substituents on the piperidine ring or remove the benzyl group.

- Debenzylation: Catalytic hydrogenation can remove the benzyl group from the nitrogen atom using a metal catalyst such as palladium on charcoal (Pd/C) under a hydrogen atmosphere .

- Reduction of Imine Derivatives: If this compound is converted into an imine, it can be reduced using reducing agents like sodium borohydride () .

Cyclization Reactions

Intramolecular cyclization reactions are important for synthesizing piperidine derivatives. These reactions involve forming a cycle within the structure of a single molecule .

- Intramolecular Aza-Michael Reactions (IMAMR): These reactions are used to construct N- heterocycles. Organocatalysis can facilitate the synthesis of di- and tri-substituted piperidines .

- Cycloisomerization of 1,7-ene-dienes: The Yu group discovered the cycloisomerization of 1,7-ene-dienes, which yields trans-divinylpiperidines .

- Intramolecular Alder-ene Reaction: Feng et al. described a nickel-catalyzed intramolecular Alder-ene reaction of 1,7-dienes to obtain piperidine derivatives with high diastereo- and enantioselectivities .

Reactions with Electrophiles and Nucleophiles

The nitrogen atom in this compound is nucleophilic and can react with electrophiles. The piperidine ring can also undergo reactions with various nucleophiles.

- Acylation and Alkylation: The nitrogen atom can be acylated with acyl chlorides or alkylated with alkyl halides .

- Reaction with Organometallic Reagents: The compound can react with Grignard reagents or organolithium compounds, leading to the addition of alkyl or aryl groups to the piperidine ring.

Hydrogenation Reactions

Hydrogenation reactions are crucial for synthesizing various piperidine derivatives.

- Catalytic Hydrogenation of Aldehydes with Secondary Amines: Platinum nanowires can catalyze the reaction of benzaldehyde with piperidine to form 1-benzylpiperidine .

Table: Comparison of Catalysts in the Formation of 1-Benzylpiperidine

| Catalyst | Solvent | Temperature (°C) | Conversion (%) | Yield (%) |

|---|---|---|---|---|

| FePt Nanowires | Ethanol | 80 | 78 | 52 |

| Pt Nanowires | Ethanol | 80 | 100 | 99 |

| Pt/C | Ethanol | 80 | 97 | N/A |

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Cholinesterase Inhibition

1-Benzyl-2-methylpiperidine derivatives have been studied for their potential as cholinesterase inhibitors, which are crucial in treating neurodegenerative diseases such as Alzheimer's. For instance, the compound is structurally related to donepezil, a well-known cholinesterase inhibitor used in Alzheimer's treatment. Research indicates that modifications to the piperidine structure can enhance the potency and selectivity of these inhibitors .

Cerebral Vasodilating Activity

The compound has also been investigated for its cerebral vasodilating properties. A study focusing on 1-benzyl-4-diphenylmethylpiperidine derivatives demonstrated that certain structural modifications could significantly enhance their vasodilating effects. The findings suggested that electron-donating groups on the benzyl moiety increase the efficacy of these compounds in cerebral applications .

Organic Synthesis Applications

Reagent in Organic Reactions

this compound serves as a versatile reagent in organic synthesis. It facilitates various chemical transformations due to its nucleophilic properties, making it valuable in synthesizing complex organic molecules. Its application includes serving as an intermediate in the production of other bioactive compounds .

Preparation of Pharmaceutical Intermediates

The compound is utilized in the preparation of intermediates for pharmaceuticals. For example, a novel synthesis method for (3R,4R)-(1-benzyl-4-methylpiperidine-3-yl)methylamine has been developed, showcasing its utility in producing compounds for treating conditions like rheumatoid arthritis .

Table 1: Summary of Applications

| Application Area | Description | Example Compounds |

|---|---|---|

| Cholinesterase Inhibition | Used in developing drugs for Alzheimer's disease | Donepezil derivatives |

| Cerebral Vasodilating Activity | Enhances blood flow in cerebral tissues | 1-benzyl-4-diphenylmethylpiperidine |

| Organic Synthesis | Acts as a reagent for various organic reactions | Benzyl 2-methylpiperidine derivatives |

| Pharmaceutical Intermediates | Intermediate for synthesizing drugs targeting rheumatoid arthritis | (3R,4R)-(1-benzyl-4-methylpiperidine) |

Case Studies

Case Study 1: Cholinesterase Inhibitors

Research into this compound derivatives has led to the discovery of several potent cholinesterase inhibitors. These compounds were synthesized and evaluated for their inhibitory activity against acetylcholinesterase (AChE). The structure-activity relationship (SAR) studies revealed that specific substitutions on the benzyl group significantly improved inhibition rates, making these derivatives promising candidates for Alzheimer's treatment .

Case Study 2: Organic Synthesis Innovations

A recent study detailed a novel synthetic route involving this compound that resulted in high yields of desired pharmaceutical intermediates without the need for hazardous reagents. This method not only enhanced safety but also reduced costs associated with drug synthesis, demonstrating the compound's importance in modern pharmaceutical chemistry .

Mecanismo De Acción

The mechanism of action of 1-Benzyl-2-methylpiperidine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may modulate the activity of these targets, leading to various physiological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparación Con Compuestos Similares

Piperidine: A simpler structure without the benzyl and methyl substitutions.

2-Methylpiperidine: Lacks the benzyl group.

2-Benzylpiperidine: Lacks the methyl group.

Uniqueness: 1-Benzyl-2-methylpiperidine is unique due to the presence of both benzyl and methyl groups, which may confer distinct chemical and biological properties compared to its simpler analogs. This dual substitution can influence its reactivity, binding affinity, and overall pharmacological profile.

Actividad Biológica

1-Benzyl-2-methylpiperidine (BMP) is an organic compound belonging to the piperidine class, characterized by a piperidine ring with a benzyl group at the nitrogen atom and a methyl group at the second carbon. This compound has garnered attention in pharmacological research due to its diverse biological activities, particularly its interactions with neurotransmitter systems and potential therapeutic applications.

Target and Mode of Action

BMP acts primarily on neurotransmitter systems, particularly through inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine (ACh). By inhibiting AChE, BMP enhances cholinergic transmission, which is crucial for cognitive functions. Research indicates that BMP may alleviate memory deficits associated with conditions such as Alzheimer's disease by potentiating cholinergic activity .

Biochemical Pathways

The compound's interaction with AChE suggests involvement in several biochemical pathways related to neurotransmission. It is posited that BMP may influence pathways associated with synaptic plasticity and cognitive enhancement, although further studies are needed to elucidate these mechanisms fully.

Biological Activity Summary

This compound has been shown to possess several notable biological activities:

- Acetylcholinesterase Inhibition : BMP significantly inhibits AChE activity, leading to increased levels of ACh and improved cognitive function .

- Potential Antidepressant Effects : Some studies suggest that BMP may exhibit antidepressant-like effects through modulation of serotonin and norepinephrine systems .

- Antagonism of Chemokine Receptors : Related compounds have demonstrated activity as antagonists for CC chemokine receptors, suggesting potential applications in inflammatory conditions .

Case Studies

-

Cognitive Enhancement in Alzheimer's Disease

A study demonstrated that BMP derivatives could effectively inhibit AChE, leading to improved memory performance in animal models of Alzheimer's disease. The enhancement of cholinergic transmission was correlated with behavioral improvements in memory tasks . -

Antidepressant Activity

In another investigation, BMP was tested for its effects on depressive symptoms in rodent models. Results indicated that treatment with BMP resulted in significant reductions in despair-related behaviors, suggesting its potential as an antidepressant agent .

Comparative Analysis

To better understand the unique properties of BMP compared to similar compounds, a comparative analysis is presented below:

| Compound | AChE Inhibition | Antidepressant Activity | Chemokine Receptor Activity |

|---|---|---|---|

| This compound | High | Moderate | Low |

| 1-Benzylpiperidine | Moderate | Low | High |

| 2-Methylpiperidine | Low | None | None |

Propiedades

IUPAC Name |

1-benzyl-2-methylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-12-7-5-6-10-14(12)11-13-8-3-2-4-9-13/h2-4,8-9,12H,5-7,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGOHZRWAEINEMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901293429 | |

| Record name | 2-Methyl-1-(phenylmethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901293429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

777-38-8 | |

| Record name | 2-Methyl-1-(phenylmethyl)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=777-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-1-(phenylmethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901293429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.